Delapril Hydrochloride

描述

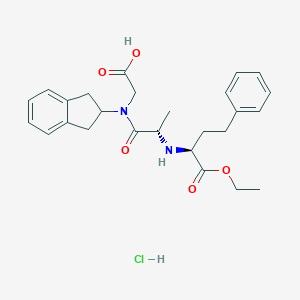

Structure

2D Structure

属性

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJCVHVKXFIEPJ-JCNFZFLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048597 | |

| Record name | Delapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83435-67-0 | |

| Record name | Delapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delapril hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl) glycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMM3M5ZMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Structural Characterization of Delapril Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. This document details the chemical synthesis, experimental protocols for structural elucidation, and key analytical data.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the Delapril free base, which is subsequently converted to its hydrochloride salt. The following sections outline the synthetic pathway and provide detailed experimental protocols.

Synthesis of Delapril Free Base

The synthesis of Delapril (N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]glycine) involves the coupling of two key intermediates: N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine and sodium (indan-2-yl)glycinate.

Synthesis Pathway of Delapril

Figure 1: Synthesis pathway of this compound.

Experimental Protocol for Delapril Synthesis:

This protocol is adapted from the process described in patent US20080015383A1.

-

Activation of N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine: In a round-bottom flask under a nitrogen atmosphere, N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine (4.60 g, 0.0163 mol) is dissolved in tetrahydrofuran (40 ml). Carbonyl-diimidazole (2.90 g, 0.0179 mol) is added, and the mixture is stirred at room temperature for 1 hour.

-

Coupling Reaction: To the solution from step 1, sodium (indan-2-yl)glycinate (4.90 g, 0.0163 mol, assuming 70% purity) is added. The reaction mixture is stirred for approximately 3 hours at room temperature.

-

Work-up and Isolation: The reaction mixture is diluted with water (20 ml) and then acidified to a pH of 2-3 with 37% hydrochloric acid. The tetrahydrofuran is removed under reduced pressure. The residue is then diluted with methanol (50 ml) and heated to 50°C. The solution is allowed to cool to room temperature and left to stand for 10-15 hours, during which a precipitate of Delapril forms.

-

Purification: The precipitate is collected by filtration, washed with a cold (0°C) water/methanol mixture (5 ml), and dried in a vacuum oven at 50°C for 6-8 hours to yield the Delapril free base. A yield of approximately 72% can be expected.

Conversion of Delapril to this compound

The final step is the conversion of the Delapril free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol for Hydrochloride Salt Formation:

-

Dissolution: The synthesized Delapril free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or isopropanolic HCl) is added dropwise to the stirred solution of the free base until the pH of the mixture is acidic.

-

Precipitation and Isolation: The this compound will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation. The solid product is then collected by filtration.

-

Drying: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether) and dried under vacuum to yield this compound as a white to off-white solid.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed using a variety of analytical techniques.

Workflow for Structural Characterization of this compound

Figure 2: Workflow for the structural characterization of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₃ClN₂O₅ | [1] |

| Molecular Weight | 489.0 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 170.1 - 182.8 °C | [2] |

| CAS Number | 83435-67-0 | [1] |

Spectroscopic Data

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in the complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

The following table presents predicted chemical shifts for the key structural motifs of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.1 - 7.3 | m | Aromatic protons |

| 4.1 - 4.3 | q | -OCH₂CH₃ | |

| 1.2 - 1.4 | t | -OCH₂CH₃ | |

| 2.5 - 3.0 | m | -CH₂-Ph, Indan -CH₂- | |

| 1.3 - 1.5 | d | -CH(CH₃)- | |

| ¹³C | 170 - 175 | s | Carbonyl carbons (C=O) |

| 125 - 145 | s | Aromatic carbons | |

| 60 - 65 | s | -OCH₂CH₃ | |

| 50 - 60 | s | Aliphatic -CH- carbons | |

| 30 - 40 | s | Aliphatic -CH₂- carbons | |

| 14 - 20 | s | Methyl carbons (-CH₃) |

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine hydrochloride) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1250 - 1000 | Strong | C-O stretch (ester, carboxylic acid) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. For tandem mass spectrometry (MS/MS), the parent ion is selected and fragmented to obtain a product ion spectrum.

Mass Spectrometry Data:

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [3] |

| Parent Ion (m/z) | 453.1 [M+H]⁺ (for Delapril free base) | [3] |

| Major Fragment Ion (m/z) | 234.1 | [3] |

The observed parent ion corresponds to the protonated molecule of the Delapril free base. The fragmentation pattern can be used to confirm the connectivity of the different structural components of the molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthetic route, based on published patent literature, offers a viable method for the preparation of this important pharmaceutical compound. The outlined analytical techniques and corresponding data provide a robust framework for the structural confirmation and quality control of the synthesized product. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.

References

In Vitro ACE Inhibitory Activity of Delapril Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delapril hydrochloride is a prodrug that is converted in vivo to its active metabolites, delapril diacid (delaprilat) and 5-hydroxy delapril diacid. These metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This technical guide provides an in-depth overview of the in vitro ACE inhibitory activity of this compound's active forms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an established angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Its therapeutic effect is mediated through the inhibition of ACE, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[3] Understanding the in vitro inhibitory activity of its active metabolites is fundamental for researchers and drug development professionals in the field of cardiovascular pharmacology.

Mechanism of Action

This compound itself is inactive. Following oral administration, it is metabolized into two primary active metabolites: delapril diacid (also referred to as M-I) and 5-hydroxy delapril diacid (M-III).[4][5] These active forms competitively inhibit ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[3][6]

Quantitative Data on In Vitro ACE Inhibitory Activity

The in vitro potency of Delapril's active metabolites has been evaluated to determine their direct inhibitory effect on ACE. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

| Active Metabolite | Enzyme Source | IC50 Value (mol/L) | Reference |

| Delapril Diacid (M-I) | Rabbit Lung ACE | 4.0 x 10-8 | [3] |

| 5-Hydroxy Delapril Diacid (M-III) | Not specified in available literature | Data not available |

Note: While both delapril diacid and 5-hydroxy delapril diacid are known to be active, specific IC50 values for 5-hydroxy delapril diacid were not available in the reviewed literature.

Experimental Protocols

The following is a representative protocol for an in vitro ACE inhibition assay, based on commonly cited methodologies. It is important to note that the specific protocol used to generate the IC50 value in the table above may have had minor variations.

Principle

The in vitro ACE inhibitory activity is determined by measuring the amount of a product formed from an ACE-specific substrate in the presence and absence of the inhibitor. A common method involves the use of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL). ACE cleaves HHL to form hippuric acid (HA) and His-Leu. The amount of hippuric acid produced is then quantified, typically by spectrophotometry.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Delapril Diacid (or other test inhibitor)

-

Sodium Borate Buffer (pH 8.3)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Spectrophotometer

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare a stock solution of the substrate HHL in the assay buffer.

-

Prepare a series of dilutions of the test inhibitor (e.g., Delapril Diacid) in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a series of test tubes, add a defined volume of the ACE solution.

-

To the respective tubes, add different concentrations of the inhibitor solution. A control tube with no inhibitor should also be prepared.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong acid, such as HCl.

-

Extract the hippuric acid formed into an organic solvent, typically ethyl acetate.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully collect the organic layer containing the hippuric acid.

-

Evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at its maximum wavelength (approximately 228 nm) using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

-

A_control is the absorbance of the control sample (without inhibitor).

-

A_inhibitor is the absorbance of the sample with the inhibitor.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Delapril's active metabolites.

Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition by Delapril's active metabolites.

Experimental Workflow

The diagram below outlines the key steps in a typical in vitro ACE inhibition assay.

Caption: A generalized workflow for determining in vitro ACE inhibitory activity.

Conclusion

This compound, through its active metabolites, is a potent inhibitor of the angiotensin-converting enzyme. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study of ACE inhibitors and the development of novel antihypertensive therapies. Further research to quantify the inhibitory activity of the 5-hydroxy delapril diacid metabolite would provide a more complete in vitro profile of Delapril.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Delapril - AdisInsight [adisinsight.springer.com]

- 5. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological profile of Delapril Hydrochloride and its active metabolites.

An In-depth Technical Guide to the Pharmacological Profile of Delapril Hydrochloride

Introduction

This compound is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized for its antihypertensive properties in the management of cardiovascular diseases such as hypertension and congestive heart failure.[1][2][3] As a prodrug, Delapril is pharmacologically inactive until it undergoes metabolic conversion in the body to its active forms.[4][5][6][7] This guide provides a comprehensive overview of the pharmacological profile of Delapril and its principal active metabolites, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.

Metabolism and Bioactivation

Following oral administration, Delapril is absorbed and systemically converted into its active metabolites. This bioactivation is a critical step for its therapeutic efficacy. The primary active metabolites are:

-

Delapril Diacid (M1): The main active metabolite responsible for ACE inhibition.[8]

-

5-hydroxy Delapril Diacid (M3): Another active metabolite that contributes to the overall pharmacological effect.[4][5][8]

Delapril is also converted to an inactive metabolite, referred to as M2 in some studies.[9][10] The conversion pathway underscores the prodrug nature of this compound.

Mechanism of Action

The therapeutic effects of Delapril are derived from the activity of its metabolites, Delapril Diacid and 5-hydroxy Delapril Diacid. These metabolites act as potent, competitive inhibitors of the Angiotensin-Converting Enzyme (ACE).[4][6][7]

3.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[2] The mechanism involves the following steps:

-

ACE Inhibition: The active metabolites of Delapril bind to ACE, preventing it from converting inactive Angiotensin I into the potent vasoconstrictor, Angiotensin II.[1][4][5]

-

Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[1][6]

-

Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By inhibiting Angiotensin II production, Delapril's metabolites indirectly decrease aldosterone secretion, leading to reduced sodium and water retention and a decrease in blood volume, further lowering blood pressure.[1][4][5]

3.2. Potentiation of Bradykinin

ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[2] By inhibiting ACE, Delapril metabolites lead to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect.[2] Some studies suggest Delapril has a weak bradykinin-potentiating action, which may be associated with a lower incidence of cough, a common side effect of ACE inhibitors.[11][12]

Pharmacological Data

4.1. Pharmacokinetics

Delapril is characterized by its high lipophilicity, which is greater than that of other ACE inhibitors like captopril and enalapril.[8] This property facilitates more effective inhibition of ACE within tissues, particularly in the vascular wall.[8] The pharmacokinetic parameters of Delapril and its active metabolites are summarized below, based on a single 30 mg oral dose in patients with essential hypertension.[13]

| Parameter | Delapril (Prodrug) | Delapril Diacid (M1) | 5-hydroxy Delapril Diacid (M3) |

| Half-life (t½) | 0.30 hours | 1.21 hours | 1.40 hours |

| Max. Concentration (Cmax) | 489 ng/mL | 635 ng/mL | 229 ng/mL |

| Area Under Curve (AUC) | 572 ng·hr/mL | 1859 ng·hr/mL | 948 ng·hr/mL |

| Table 1: Pharmacokinetic parameters of Delapril and its active metabolites in patients with essential hypertension.[13] |

The primary route of excretion for Delapril's metabolites is through the kidneys.[9][14] Consequently, in patients with chronic renal failure (CRF), the elimination half-lives and systemic exposure (AUC) of the active metabolites are significantly increased, necessitating dosage adjustments.[9][14][15]

| Parameter | Normal Renal Function (EH) | Chronic Renal Failure (CRF) |

| Delapril Diacid (M1) t½ | 1.21 hours | 4.69 hours |

| Delapril Diacid (M1) AUC | 1859 ng·hr/mL | 6400 ng·hr/mL |

| 5-OH Delapril Diacid (M3) t½ | 1.40 hours | 12.88 hours |

| 5-OH Delapril Diacid (M3) AUC | 948 ng·hr/mL | 5068 ng·hr/mL |

| Table 2: Comparison of pharmacokinetic parameters in patients with essential hypertension (EH) versus chronic renal failure (CRF).[15] |

4.2. Pharmacodynamics

In vivo and in vitro studies have demonstrated that Delapril's active metabolites are highly potent ACE inhibitors. In vitro experiments have shown that Delapril Diacid and 5-hydroxy Delapril are 4 to 14 times more potent than captopril at inhibiting lung ACE.[16] Clinically, Delapril administration leads to a significant and sustained reduction in systolic blood pressure and plasma ACE activity for up to 24 hours after dosing.[13]

Experimental Protocols

5.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of Delapril's metabolites on ACE is typically quantified using an in vitro assay. The following protocol is a representative example based on methods using hippuryl-L-histidyl-L-leucine (HHL) as a substrate and detection by High-Performance Liquid Chromatography (HPLC).[17][18]

Objective: To determine the concentration of an inhibitor (e.g., Delapril Diacid) required to inhibit 50% of ACE activity (IC50).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Inhibitor: Delapril Diacid (or other test compounds)

-

Buffer: Sodium borate buffer (pH 8.3) containing NaCl

-

Stopping Solution: 1 M Hydrochloric Acid (HCl)

-

Mobile Phase for HPLC

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in an appropriate buffer.

-

Prepare a substrate solution of HHL in the assay buffer.

-

Prepare serial dilutions of the inhibitor (Delapril Diacid) to test a range of concentrations.

-

-

Enzymatic Reaction:

-

Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE solution to the inhibitor solution (or solvent for control). Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation: Add the HHL substrate solution to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). During this time, ACE hydrolyzes HHL to Hippuric Acid (HA) and His-Leu.

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding a strong acid, such as 1 M HCl. This denatures the enzyme.

-

-

Quantification of Hippuric Acid (HA):

-

Filter the reaction mixture.

-

Inject a sample of the supernatant into an HPLC system.

-

Separate the product, Hippuric Acid (HA), from the unreacted substrate (HHL) using a reverse-phase C18 column.

-

Detect and quantify the amount of HA produced by measuring its absorbance with a UV detector (typically around 228 nm).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Delapril - Wikipedia [en.wikipedia.org]

- 6. This compound | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and depressor effect of delapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 18. idpublications.org [idpublications.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Discovery Studies Involving Delapril Hydrochloride

This technical guide provides a comprehensive overview of the foundational, early-stage discovery research on this compound, a potent angiotensin-converting enzyme (ACE) inhibitor. The document details its mechanism of action, pharmacokinetic profile, and key preclinical findings, offering insights for professionals in drug development and cardiovascular research.

Introduction

This compound is a non-sulfhydryl, lipophilic angiotensin-converting enzyme (ACE) inhibitor primarily utilized for the management of hypertension and congestive heart failure.[1][2][3][4] As a prodrug, it undergoes metabolic conversion to its active forms, which exert therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[3][5] Its high lipophilicity is believed to contribute to a more potent inhibition of tissue-level ACE compared to less lipophilic compounds like captopril and enalapril.[6]

Mechanism of Action

Delapril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2]

The Renin-Angiotensin-Aldosterone System (RAAS): The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The pathway is initiated when the kidneys release renin in response to low blood pressure. Renin cleaves angiotensinogen, a liver-derived protein, to form angiotensin I. ACE, found predominantly in the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1][2]

Effects of Angiotensin II:

-

Vasoconstriction: Narrows blood vessels, leading to an immediate increase in blood pressure.[1]

-

Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[1]

Inhibition by Delapril: Delapril's active metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II.[1][3][5] This blockade leads to:

-

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, lowering peripheral resistance and blood pressure.[1]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release, promoting the excretion of sodium and water, which reduces blood volume.[1]

-

Bradykinin Potentiation: ACE is also responsible for degrading bradykinin, a vasodilator. By inhibiting ACE, Delapril increases bradykinin levels, which further contributes to vasodilation and blood pressure reduction.[2] Notably, Delapril is reported to have a weaker bradykinin-enhancing effect compared to other ACE inhibitors, potentially resulting in a lower incidence of side effects like dry cough.[4]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Delapril.

Pharmacokinetics and Metabolism

Delapril is administered as a prodrug and is rapidly absorbed after oral administration.[1] It undergoes hepatic conversion to its primary active metabolites.

-

Active Metabolites: Delapril is metabolized into two main active forms: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III) .[5][6] These metabolites are potent ACE inhibitors.

-

Lipophilicity: Delapril possesses high lipophilicity due to its indanyl-glycine moiety, which is greater than that of enalapril or captopril.[6] This characteristic allows for more effective inhibition of ACE within vascular tissues, not just circulating in the plasma.[6]

-

Excretion: The metabolites are primarily excreted through the kidneys into the urine.[6][7] In patients with renal failure, the half-life of the active metabolites is significantly prolonged, necessitating dose adjustments.[7][8]

Caption: Metabolic pathway of Delapril from prodrug to active metabolites and excretion.

Key Preclinical Studies

In Vitro Studies

Early in vitro experiments were crucial for establishing the ACE-inhibitory potential of Delapril and its metabolites.

Angiotensin II Release from Vascular Tissue: Studies using isolated rat hind legs demonstrated that Delapril suppresses the release of immunoreactive angiotensin II (irAng II) from vascular tissues in a dose-dependent manner.[9][10] The inhibition was found to be greater with Delapril compared to captopril, providing evidence for local Ang II production in the vasculature and its suppression by ACE inhibitors.[9]

ACE Inhibition Potency: In vitro assays showed that the active metabolites, Delapril diacid and 5-hydroxy delapril, are 4 to 14 times more potent than captopril in inhibiting lung ACE and angiotensin I-induced vasoconstriction in rat aorta and kidney models.[11]

In Vivo Animal Studies

Antihypertensive Effects in Rats: In various experimental models of hypertension, including spontaneously hypertensive rats (SHR), oral administration of Delapril (1-10 mg/kg) produced a marked and long-lasting antihypertensive effect.[6] This reduction in blood pressure was associated with the suppression of Ang II release from the vascular wall.[6][10] In stroke-prone SHR, Delapril not only reduced hypertension but also significantly improved survival rates and prevented the development of stroke, cardiac hypertrophy, and renal sclerosis.[6]

Atherosclerosis and Endothelial Function in Rabbits: A key study investigated the effects of Delapril on atherosclerosis development in cholesterol-fed rabbits. While the drug did not correct hyperlipidemia, it dose-dependently inhibited the formation of atherosclerotic lesions in the aorta.[12] Furthermore, Delapril partially restored endothelium-dependent relaxation, which is typically impaired in hypercholesterolemic animals, suggesting a protective effect on endothelial function.[12]

Data Presentation: Quantitative Preclinical Findings

Table 1: Effect of Delapril on Atherosclerosis in Cholesterol-Fed Rabbits [12]

| Treatment Group (daily dose) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) |

| Control (Untreated) | 38.2 ± 6.4 | 48.26 ± 3.05 |

| Delapril (5 mg/kg) | 23.3 ± 4.1 | 51.80 ± 12.18 |

| Delapril (10 mg/kg) | 21.3 ± 2.4 | 59.74 ± 5.16 |

| Delapril (20 mg/kg) | 18.5 ± 3.3 | 69.13 ± 8.70 |

| Captopril (25 mg/kg) | 14.5 ± 5.1 | 67.67 ± 6.72 |

Table 2: Pharmacokinetics of Delapril Metabolites in Hypertensive Patients with Chronic Renal Failure (CRF) vs. Essential Hypertension (EH) [8]

| Parameter | Metabolite | Chronic Renal Failure (CRF) | Essential Hypertension (EH) |

| t½ (hours) | Delapril Diacid | 4.69 | 1.21 |

| 5-OH-Delapril Diacid | 12.88 | 1.40 | |

| Cmax (ng/mL) | Delapril (Prodrug) | 414 | 489 |

| Delapril Diacid | 797 | 635 | |

| 5-OH-Delapril Diacid | 435 | 229 | |

| AUC (ng·h/mL) | Delapril (Prodrug) | 658 | 572 |

| Delapril Diacid | 6400 | 1859 | |

| 5-OH-Delapril Diacid | 5068 | 948 |

Experimental Protocols

General Protocol for In Vitro ACE Inhibition Assay

This protocol is a generalized methodology based on common principles for determining ACE inhibitory activity, often measured via the hydrolysis of a synthetic substrate.[13][14][15][16]

Objective: To determine the concentration of Delapril's active metabolite required to inhibit 50% of ACE activity (IC₅₀).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

ACE substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) or a fluorogenic substrate like Abz-Gly-Phe(NO₂)-Pro

-

Buffer: Sodium borate or Tris buffer (pH 8.3) containing NaCl

-

Inhibitor: Delapril diacid (or other active metabolite) at various concentrations

-

Stopping Reagent: 1 M HCl

-

Detection System: HPLC system for detecting hippuric acid (from HHL) or a fluorescence microplate reader.

Procedure:

-

Preparation: Prepare solutions of ACE, the substrate, and the inhibitor in the buffer.

-

Pre-incubation: Add a defined volume of the ACE solution to microplate wells or tubes containing various dilutions of the Delapril metabolite. A control well should contain the buffer instead of the inhibitor. Incubate the mixture for 5-10 minutes at 37°C.

-

Initiation of Reaction: Add the ACE substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Quantification:

-

HPLC Method: If using HHL, analyze the mixture by reverse-phase HPLC to quantify the amount of hippuric acid produced. The peak area of hippuric acid is inversely proportional to the inhibitory activity.[15]

-

Fluorometric Method: If using a fluorogenic substrate, measure the fluorescence intensity. The hydrolysis of the substrate by ACE generates a fluorescent product, so lower fluorescence indicates higher inhibition.[13]

-

-

Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the inhibition percentage against the log of the inhibitor concentration and determine the IC₅₀ value from the resulting curve.

Caption: A generalized workflow for an in vitro ACE inhibition assay.

General Protocol for Animal Model of Atherosclerosis

This protocol is a generalized methodology based on the study of Delapril's effect on atherosclerosis in cholesterol-fed rabbits.[12]

Objective: To evaluate the effect of Delapril on the development of atherosclerotic plaques and endothelial function in a hypercholesterolemic animal model.

Animals: Male New Zealand White rabbits.

Procedure:

-

Induction of Hypercholesterolemia: Feed all animals a high-cholesterol diet (e.g., 1-2% cholesterol) for a specified period (e.g., 8-12 weeks) to induce atherosclerosis. A control group receives a standard diet.

-

Treatment Groups: Divide the cholesterol-fed rabbits into several groups:

-

Vehicle Control (receiving the high-cholesterol diet only).

-

Delapril low-dose group (e.g., 5 mg/kg/day).

-

Delapril mid-dose group (e.g., 10 mg/kg/day).

-

Delapril high-dose group (e.g., 20 mg/kg/day).

-

Positive Control (e.g., Captopril, 25 mg/kg/day).

-

-

Drug Administration: Administer the drugs orally once daily for the duration of the study period.

-

Endpoint Analysis: At the end of the study, euthanize the animals and perform the following analyses:

-

Atherosclerotic Lesion Quantification: Excise the aortas, stain them (e.g., with Sudan IV) to visualize lipid-rich plaques, and quantify the percentage of the aortic surface area covered by lesions using digital image analysis.

-

Endothelial Function Assessment: Isolate aortic rings and mount them in an organ bath. Assess endothelium-dependent relaxation by measuring the response to acetylcholine after pre-contraction with an agent like norepinephrine.

-

Lipid Profile: Measure plasma levels of total cholesterol, HDL, and triglycerides.

-

Conclusion

Early-stage discovery studies were instrumental in characterizing this compound as a highly lipophilic and potent ACE inhibitor. In vitro assays confirmed the high potency of its active metabolites, while in vivo studies in animal models of hypertension and atherosclerosis demonstrated its significant therapeutic potential. These foundational studies established its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System and highlighted its beneficial effects on vascular function and pathology, paving the way for its successful clinical development as an antihypertensive agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Delapril - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on angiotensin II release from isolated rat hind legs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Delapril slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACE-inhibitory activity assay: IC50 [protocols.io]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. idpublications.org [idpublications.org]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

Delapril Hydrochloride and the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure. Its therapeutic efficacy is primarily derived from its interaction with the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed in the liver to its two active metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III). These active metabolites competitively inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system.

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By inhibiting ACE, delapril's active metabolites effectively reduce the circulating and tissue levels of angiotensin II. This reduction in angiotensin II leads to several physiological effects that contribute to the antihypertensive and cardioprotective actions of delapril:

-

Vasodilation: Angiotensin II is a powerful vasoconstrictor. By decreasing its production, delapril leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in total peripheral resistance, which in turn lowers blood pressure.

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water and the excretion of potassium by the kidneys. By lowering angiotensin II levels, delapril indirectly reduces aldosterone secretion, leading to a decrease in sodium and water retention and a mild increase in potassium levels. This contributes to the reduction in blood volume and blood pressure.

-

Inhibition of Tissue RAS: Delapril has been shown to have a high lipophilicity, which allows for effective penetration into tissues and inhibition of local (tissue-based) renin-angiotensin systems, such as in the vascular wall. This localized inhibition of angiotensin II production may contribute to its long-term cardiovascular protective effects.

Quantitative Effects on the Renin-Angiotensin System

The following tables summarize the quantitative effects of this compound and its active metabolites on key components of the renin-angiotensin system, as reported in preclinical and clinical studies.

Table 1: Effect of Delapril on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Angiotensin II Release Inhibition | Reference |

| Delapril Diacid (DPD) (5 x 10-6 mol/L) in perfusion medium | ~51% (maximal inhibition) | [1] |

| Oral Delapril (10 mg/kg/day for 2 weeks) | 61% | [1] |

| Oral 5-hydroxy-DPD (10 mg/kg/day for 2 weeks) | 73% | [1] |

Table 2: Pharmacokinetic Parameters of Delapril and its Active Metabolites in Patients with Essential Hypertension (Single 30 mg Oral Dose)

| Compound | t1/2 (hours) | Cmax (ng/ml) | AUC (ng·hr/ml) | Reference |

| Delapril | 0.30 | 489 | 572 | [2] |

| Delapril Diacid | 1.21 | 635 | 1859 | [2] |

| 5-hydroxy Delapril Diacid | 1.40 | 229 | 948 | [2] |

Note on Plasma Renin Activity (PRA) and Aldosterone: While specific quantitative data on the effect of delapril on plasma renin activity and aldosterone levels in hypertensive patients were not available in the reviewed literature, the mechanism of action of ACE inhibitors provides a clear expectation of these effects. Inhibition of ACE leads to a decrease in angiotensin II, which in turn removes the negative feedback on renin release from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity . Concurrently, the reduction in angiotensin II, a primary stimulus for aldosterone secretion, leads to a decrease in plasma aldosterone concentration .

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on the renin-angiotensin system.

Measurement of Vascular Angiotensin II Release in Spontaneously Hypertensive Rats

Objective: To quantify the effect of delapril and its metabolites on the release of angiotensin II from the vascular tissue of spontaneously hypertensive rats (SHR).

Methodology:

-

Animal Model: Male spontaneously hypertensive rats are used as a model for essential hypertension.

-

Drug Administration: Delapril or its active metabolite (5-hydroxydelapril diacid) is administered orally (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks). A control group receives a vehicle.

-

Tissue Preparation: The hind legs of the rats are isolated and perfused with an angiotensinogen-free Krebs-Ringer solution.

-

Perfusate Collection: The perfusate is collected over a defined period (e.g., 30 minutes).

-

Angiotensin II Extraction: Angiotensin II is extracted from the perfusate using Sep-Pak C18 cartridges.

-

Quantification: The amount of angiotensin II in the extract is determined by radioimmunoassay (RIA).

Measurement of Plasma Renin Activity (PRA)

Objective: To determine the activity of renin in plasma samples.

Methodology:

-

Sample Collection and Handling: Blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at low temperatures to prevent cryoactivation of prorenin.

-

Angiotensin I Generation: Plasma samples are incubated at 37°C for a specific duration (e.g., 1-3 hours) to allow endogenous renin to cleave angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to serve as a blank. The generation of angiotensin I is stopped by placing the tubes on ice.

-

Radioimmunoassay (RIA) for Angiotensin I:

-

Standard Curve: A standard curve is prepared using known concentrations of angiotensin I.

-

Incubation: The generated angiotensin I in the plasma samples, standards, and controls is incubated with a specific anti-angiotensin I antibody and a radiolabeled angiotensin I tracer (e.g., 125I-angiotensin I).

-

Separation: The antibody-bound angiotensin I is separated from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).

-

Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

-

Calculation: The concentration of angiotensin I generated is calculated from the standard curve, and the plasma renin activity is expressed as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/h).

Measurement of Plasma Aldosterone

Objective: To quantify the concentration of aldosterone in plasma.

Methodology:

-

Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation.

-

Extraction (Optional but recommended for higher accuracy): Aldosterone can be extracted from plasma using an organic solvent (e.g., dichloromethane) to remove interfering substances.

-

Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

RIA: Similar to the PRA assay, a competitive binding RIA is performed using a specific anti-aldosterone antibody and a radiolabeled aldosterone tracer.

-

LC-MS/MS: This is a highly sensitive and specific method. The extracted sample is injected into a liquid chromatograph to separate aldosterone from other compounds. The separated aldosterone is then ionized and detected by a mass spectrometer.

-

-

Quantification: The concentration of aldosterone is determined by comparing the signal from the sample to that of a standard curve.

Visualizations

Signaling Pathway of the Renin-Angiotensin System and Delapril's Intervention

Caption: The Renin-Angiotensin System and the inhibitory action of Delapril.

Experimental Workflow for Measuring Vascular Angiotensin II Release

Caption: Workflow for assessing Delapril's effect on vascular Angiotensin II.

Logical Relationship of Delapril's Mechanism to its Therapeutic Effects

Caption: Causal chain from Delapril administration to therapeutic outcomes.

References

The Cardiovascular Effects of Delapril Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. Delapril, and its active metabolites, play a crucial role in the management of cardiovascular diseases by interacting with the renin-angiotensin-aldosterone system (RAAS). This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the liver to its active diacid metabolites, delaprilat and 5-hydroxy delapril diacid.[1][2] These active forms are potent, competitive inhibitors of the angiotensin-converting enzyme (ACE).[1][3] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[3]

The primary cardiovascular effects of this compound stem from its ability to suppress the RAAS, leading to:

-

Vasodilation: By inhibiting the production of angiotensin II, a powerful vasoconstrictor, Delapril leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and consequently, a reduction in blood pressure.[3]

-

Reduced Aldosterone Secretion: The inhibition of angiotensin II formation also leads to a decrease in aldosterone secretion from the adrenal cortex.[3][4] This reduction in aldosterone promotes the excretion of sodium and water by the kidneys, contributing to a decrease in blood volume and a further lowering of blood pressure.[3]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, Delapril increases the local concentration of bradykinin, which further contributes to its vasodilatory and antihypertensive effects.[1] Delapril is noted to have a weak bradykinin potentiating action, which may contribute to a lower incidence of cough compared to other ACE inhibitors.[5]

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for this compound.

Hemodynamic Effects: Antihypertensive Efficacy

This compound has demonstrated significant antihypertensive effects in various clinical settings. The following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of Delapril in Hypertensive Patients

| Study Population | Treatment Group | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Responder Rate (%) | Citation |

| 1,008 patients with hypertension | Delapril | Not Specified | Not Specified | Not Specified | 73% (overall) | [6] |

| 73% (essential hypertension) | [6] | |||||

| 85% (renal hypertension) | [6] | |||||

| 80% (renovascular hypertension) | [6] | |||||

| 142 patients with essential hypertension | Delapril (15 mg twice daily, may be doubled) | 4 weeks | Similar to Enalapril | Similar to Enalapril | Not Specified | [7] |

| 140 patients with essential hypertension | Enalapril (10 mg daily, may be doubled) | 4 weeks | Similar to Delapril | Similar to Delapril | Not Specified | [7] |

| 643 patients with mild-to-moderate hypertension | Delapril + Indapamide | Not Specified | Not Specified | Not Specified | Higher than ACEi + HCTZ (p=0.002) | [8] |

| 629 patients with mild-to-moderate hypertension | ACE inhibitor + Hydrochlorothiazide | Not Specified | Not Specified | Not Specified | Lower than D+I (p=0.002) | [8] |

Cardioprotective Effects

Beyond its blood pressure-lowering effects, this compound exerts several cardioprotective actions, including a positive impact on endothelial function, and the attenuation of cardiac and vascular remodeling.

Endothelial Function and Atherosclerosis

Preclinical studies have shown that Delapril can improve endothelial function and slow the progression of atherosclerosis.

Table 2: Effect of Delapril on Atherosclerosis and Endothelial Function in Cholesterol-Fed Rabbits

| Treatment Group (daily dose) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) | Citation |

| Control | 38.2 ± 6.4 | 48.26 ± 3.05 | [2] |

| Delapril (5 mg/kg) | 23.3 ± 4.1 | 51.80 ± 12.18 | [2] |

| Delapril (10 mg/kg) | 21.3 ± 2.4 | 59.74 ± 5.16 | [2] |

| Delapril (20 mg/kg) | 18.5 ± 3.3 | 69.13 ± 8.70 | [2] |

| Captopril (25 mg/kg) | 14.5 ± 5.1 | 67.67 ± 6.72 | [2] |

Cardiac Remodeling and Heart Failure

Delapril has been shown to be effective in the management of congestive heart failure (CHF), improving cardiac function and attenuating ventricular remodeling.

Table 3: Effects of Delapril on Cardiac Function in Patients with Congestive Heart Failure (NYHA Class II-III)

| Study | Treatment Group | Duration | Change in Left Ventricular End-Systolic Volume | Change in Ejection Fraction | Change in Exercise Duration | Citation |

| Dalla-Volta, 1995 | Delapril (7.5-15 mg twice daily) | 8 weeks | Significant reduction (p < 0.01) | Significant increase (p < 0.01) | Significant increase (p < 0.01) | [9] |

| Enalapril (2.5-5 mg twice daily) | 8 weeks | Significant reduction (p < 0.01) | Significant increase (p < 0.01) | Significant increase (p < 0.01) | [9] | |

| DRAMI Trial | Delapril + IS5MN | 3 months | Reversed increase (-5.5 ± 2.9 mL) vs. placebo | Increased recovery (6.7 ± 1.2%) vs. placebo | Not Specified | [10] |

Experimental Protocols

Rabbit Model of Atherosclerosis

Objective: To investigate the effect of Delapril on the development of atherosclerosis in cholesterol-fed rabbits.[2]

Animal Model: Male New Zealand White rabbits.

Protocol:

-

Dietary Induction of Hypercholesterolemia: Rabbits are fed a diet supplemented with 1% cholesterol for a specified period to induce atherosclerosis.

-

Drug Administration:

-

Control group receives a standard diet.

-

Treatment groups receive the cholesterol-rich diet supplemented with Delapril at varying doses (e.g., 5, 10, and 20 mg/kg/day).

-

A positive control group may be included, receiving another ACE inhibitor such as Captopril (e.g., 25 mg/kg/day).

-

-

Assessment of Atherosclerosis:

-

At the end of the study period, the aortas are excised.

-

The extent of atherosclerotic lesions is quantified by staining with a lipid-soluble dye (e.g., Sudan IV) and expressed as the percentage of the total aortic surface area covered by lesions.

-

-

Evaluation of Endothelial Function:

-

Thoracic aortic rings are isolated and mounted in organ baths.

-

Endothelium-dependent relaxation is assessed by measuring the response to acetylcholine in pre-contracted aortic rings.

-

The following diagram outlines the experimental workflow for the rabbit atherosclerosis study.

Clinical Trial in Congestive Heart Failure

Objective: To evaluate the safety and efficacy of Delapril in patients with congestive heart failure.[9]

Study Design: A multicenter, double-blind, parallel-group, randomized controlled trial.

Patient Population: Patients with stable, symptomatic congestive heart failure (NYHA Class II and III).

Protocol:

-

Run-in Period: A 2-week single-blind placebo run-in period to establish baseline measurements and ensure patient compliance.

-

Randomization: Patients are randomized to receive either Delapril or a comparator drug (e.g., Enalapril).

-

Dosing Regimen:

-

Initial dose: Delapril 7.5 mg twice daily or Enalapril 2.5 mg twice daily.

-

Dose titration: The dose is doubled after 2 weeks for the remaining 6 weeks of the study, unless not tolerated.

-

-

Efficacy Assessments:

-

Bicycle Ergometry: To measure changes in exercise duration and workload.

-

Echocardiography (Doppler): To assess changes in left ventricular end-systolic volume, ejection fraction, and cardiac output.

-

-

Safety Monitoring: Regular monitoring of blood pressure, heart rate, electrocardiogram, and biochemical and hematological parameters.

Conclusion

This compound is a well-established ACE inhibitor with a robust profile of cardiovascular benefits. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, leads to effective blood pressure control. Furthermore, preclinical and clinical evidence demonstrates its cardioprotective effects, including the improvement of endothelial function, attenuation of atherosclerosis, and favorable effects on cardiac remodeling in heart failure. The data presented in this technical guide underscore the therapeutic value of this compound in the management of a spectrum of cardiovascular diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Delapril slows the progression of atherosclerosis and maintains endothelial function in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benefits of delapril in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the antihypertensive effects of delapril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beneficial effects of angiotensin-converting enzyme inhibitor and nitrate association on left ventricular remodeling in patients with large acute myocardial infarction: the Delapril Remodeling after Acute Myocardial Infarction (DRAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and properties of Delapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The document details its molecular and physicochemical properties, mechanism of action, and relevant experimental protocols, presented for the scientific community involved in drug discovery and development.

Core Molecular and Physicochemical Properties

This compound is the hydrochloride salt of Delapril, a prodrug that is metabolized in the body to its active diacid forms.[1][2] Key identifying and physical characteristics are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₆H₃₃ClN₂O₅ | [1][3] |

| Molecular Weight | 489.0 g/mol | [1][3] |

| CAS Number | 83435-67-0 | [1][3] |

| IUPAC Name | 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | [1][4] |

| Melting Point | 169 °C | [5] |

| Solubility | DMSO: 250 mg/mL (511.25 mM) Water: 1.72 mg/mL (3.52 mM) | [6] |

| pKa (Predicted) | Strongest Acidic: 3.82 Strongest Basic: 5.21 | [7] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that undergoes hepatic metabolism to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[1][2] These active forms are potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[8][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[9]

The mechanism involves the following steps:

-

Inhibition of Angiotensin II Formation: The active metabolites of Delapril competitively inhibit ACE, thereby preventing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Octapeptide Angiotensin II.[1][8]

-

Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[8]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[8] By inhibiting Angiotensin II production, Delapril indirectly decreases aldosterone secretion, leading to reduced sodium and water retention and a decrease in blood volume.[1][8]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[9] Inhibition of ACE leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect of Delapril.[9]

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Delapril's active metabolites are illustrated in the following diagram.

Experimental Protocols

This section outlines methodologies for key experiments related to the characterization and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A general reverse-phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound in pharmaceutical formulations.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The exact ratio should be optimized to achieve good separation.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: For solid dosage forms, accurately weigh and crush the tablets. Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 215 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis: Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

The following diagram illustrates a typical workflow for HPLC analysis.

In Vitro ACE Inhibition Assay

This assay determines the inhibitory activity of Delapril's active metabolites on ACE. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Methodology:

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer).

-

Substrate Solution: Dissolve hippuryl-histidyl-leucine (HHL) in the same buffer.

-

Inhibitor Solution: Prepare various concentrations of Delapril diacid (the active metabolite) in the buffer.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with different concentrations of the inhibitor (or buffer for control) at 37 °C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Reconstitute the residue in deionized water.

-

-

Measurement and Calculation:

-

Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Pharmacokinetic Studies

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

In Vivo Protocol Outline (Rat Model):

-

Animal Dosing: Administer this compound orally (e.g., via gavage) to rats at a specified dose (e.g., 1-10 mg/kg).[10]

-

Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of Delapril and its active metabolites (delapril diacid and 5-hydroxy delapril diacid) in plasma.

-

The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

-

-

Pharmacokinetic Parameter Calculation:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

-

Pharmacokinetic studies in humans have shown that in patients with essential hypertension, a 30 mg single dose of this compound resulted in a Cmax of 489 ng/ml for Delapril, 635 ng/ml for delapril diacid, and 229 ng/ml for 5-hydroxy delapril diacid.[11] The elimination half-lives for the active metabolites were 1.21 and 1.40 hours, respectively.[11] In patients with chronic renal failure, the elimination half-lives of the active metabolites were significantly prolonged.[12]

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RAAS | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

Delapril Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of cardiovascular diseases. The information herein is intended to support research and development activities by providing key data and standardized protocols for laboratory use.

Overview of this compound

This compound is the hydrochloride salt of Delapril, a prodrug that is metabolized in vivo to its active diacid metabolites, which inhibit ACE. This action blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate solubility data is critical for the development of oral dosage forms and for conducting in vitro and in vivo studies.

Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, pH, and the presence of co-solvents can significantly influence solubility.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 250 | 511.25 | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |

| Dimethyl Sulfoxide (DMSO) | 174 | 355.82 | No specific conditions reported. | [2] |

| Dimethyl Sulfoxide (DMSO) | 98 | 200.4 | Use of fresh DMSO is recommended as moisture can reduce solubility. | [3] |

| Dimethyl Sulfoxide (DMSO) | 89 | 182 | Sonication is recommended. | [4] |

| Water | 1.72 | 3.52 | Requires ultrasonic assistance, warming, and heating to 60°C. | [1] |

| Water | 0.00537 | Not Specified | Predicted value via ALOGPS. | [5] |

| Ethanol | 25 | Not Specified | No specific conditions reported. | [3] |

| Methanol | Soluble (c=1) | Not Specified | Quantitative data not available; solubility is sufficient for optical rotation measurements. | [2] |

Note: The molecular weight of this compound is approximately 489.0 g/mol .[1][6][7]

Experimental Protocols

Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility provides the equilibrium solubility of a compound and is a critical parameter for drug development. The following is a generalized "shake-flask" method that can be adapted for this compound.

Objective: To determine the equilibrium solubility of solid this compound in a selected solvent.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration. From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-